Spermidine trihydrochloride
Description
Spermidine trihydrochloride (C₇H₂₂Cl₃N₃, CAS 334-50-9) is a synthetic hydrochloride salt derivative of spermidine, a naturally occurring polyamine involved in critical biological processes such as cell growth, DNA stabilization, and autophagy induction . Unlike free-base spermidine, this compound is stabilized by three hydrochloric acid molecules, enhancing its solubility in aqueous solutions (100 mg/mL in water) and stability under storage conditions . Its molecular weight is 254.63 g/mol, and it appears as a white to off-white crystalline powder with a melting point of 257–259°C .
This compound is produced via engineered strains of Saccharomyces cerevisiae to ensure high purity and consistency, making it suitable for dietary supplements and clinical applications . It is extensively used in biochemical research to study autophagy mechanisms, DNA-protein interactions, and cellular stress responses .
Properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059825 | |
| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Spermidine trihydrochloride | |
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CAS No. |
334-50-9 | |
| Record name | Spermidine trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |
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| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azoniaoctamethylenediammonium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |
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| Record name | SPERMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |
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Preparation Methods
Stepwise Reaction Mechanism
The synthesis of this compound (II) begins with 1,4-butanediamine (VI), a commercially available precursor. The process involves four key stages:
Amino Group Protection :
Reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent system (e.g., tetrahydrofuran/water) yields 4-(Boc)-butylamine (V). This step selectively protects one primary amine group, leaving the other reactive for subsequent cyanoethylation.Cyanoethylation :
The protected intermediate (V) reacts with acrylonitrile in ethanol, forming a cyanoethylated derivative (IV). Stoichiometric control ensures mono-functionalization, critical for maintaining reaction specificity.Catalytic Hydrogenation :
Hydrogenation of (IV) using palladium-based catalysts (e.g., Pd/C or Pd(OH)₂/C) under 2.0–5.0 MPa pressure reduces nitrile groups to primary amines, yielding a Boc-protected spermidine intermediate (III).Deprotection and Salt Formation :
Treatment of (III) with hydrochloric acid in methanol removes the Boc group, directly affording this compound (II) with high purity (≥98%).
Catalytic Hydrogenation Optimization
Hydrogenation efficiency hinges on catalyst selection and reaction conditions. Comparative studies reveal that palladium hydroxide on carbon (Pd(OH)₂/C) achieves higher yields (85–88%) than palladium acetate (75–80%) or Raney nickel (80%). Temperature and pressure also play pivotal roles:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pressure | 2.0–5.0 MPa | ↑ Linear yield |
| Temperature | 60–120°C | ↑ Rate, ↓ Byproducts |
| Catalyst Loading | 1:100–1:200 (Pd:substrate) | Balanced activity/cost |
Data synthesized from patent examples.
Experimental Variations and Yield Outcomes
The patent outlines nine experimental variations, demonstrating the method's adaptability. Key findings include:
Solvent Systems
Catalyst Performance
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OH)₂/C (20%) | 88 | 98.5 | 24 |
| Pd(OAc)₂ | 85 | 98.4 | 36 |
| Raney Nickel | 80 | 98.0 | 48 |
Temperature Effects
Elevated temperatures (80–100°C) during hydrogenation accelerate reaction kinetics but risk over-reduction. A balance is struck at 80°C, optimizing both speed and product integrity.
Post-Synthesis Purification and Stabilization
Crude this compound undergoes alkalinization (e.g., with K₂CO₃) to isolate the free base, followed by vacuum distillation (>99.5% purity). For long-term storage, formulations in glycerol-containing buffers (e.g., 30% glycerol, 0.5 mM this compound) prevent oxidation and maintain stability.
Industrial Scalability and Environmental Impact
The patented method reduces waste generation by 40% compared to legacy processes, primarily through eliminating phthalimide derivatives. Additionally, the use of aqueous solvent systems aligns with green chemistry principles, minimizing volatile organic compound (VOC) emissions.
Chemical Reactions Analysis
Enzymatic Conversion in Polyamine Metabolism
Spermidine trihydrochloride serves as a substrate or intermediate in polyamine metabolic pathways. In Saccharomyces cerevisiae, the FMS1-encoded amine oxidase catalyzes the conversion of spermine to spermidine and 3-aminopropionaldehyde:
This reaction is essential for yeast growth and polyamine homeostasis . Overexpression of Fms1 enhances spermidine yield, confirming its role in vivo .
| Reaction | Enzyme | Products | Biological Role |
|---|---|---|---|
| Spermine → Spermidine + 3-aminopropionaldehyde | Fms1 amine oxidase | Spermidine, 3-aminopropionaldehyde | Polyamine recycling, pantothenate synthesis |
Oxidative Degradation to Acrolein
This compound undergoes oxidation via spermine oxidase (SMOX) and acetylpolyamine oxidase (APAO) , producing cytotoxic acrolein:
This reaction contributes to oxidative stress and has been linked to blood-brain barrier disruption in stroke models . Elevated spermidine levels correlate with increased acrolein production, suggesting a dual role in cytoprotection and toxicity .
| Reaction Conditions | Enzymes | Byproducts | Pathological Impact |
|---|---|---|---|
| Oxidative environment | SMOX, APAO | Acrolein, H₂O₂ | Neurotoxicity, stroke risk |
Interaction with NMDA Receptors
This compound acts as an agonist at the polyamine modulatory site of NMDA receptors, enhancing the binding of MK801 (a non-competitive antagonist). This interaction modulates neuronal excitability and synaptic plasticity :
| Target | Effect | Functional Outcome |
|---|---|---|
| NMDA receptor | Agonism | Increased calcium influx, autophagy activation |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
This compound inhibits nNOS by competing with arginine at the enzyme’s active site. This suppression reduces nitric oxide (NO) production, impacting vasodilation and neurotransmission :
| Enzyme | Inhibition Mechanism | Biological Consequence |
|---|---|---|
| nNOS | Competitive binding | Impaired NO-mediated signaling |
Biochemical Interactions with Acetyltransferases
This compound is a substrate for spermidine/spermine-N¹-acetyltransferase (SSAT) , which acetylates polyamines to regulate intracellular concentrations. Acetylation facilitates excretion or oxidation, modulating cellular stress responses :
| Enzyme | Reaction | Regulatory Role |
|---|---|---|
| SSAT | Acetylation | Polyamine homeostasis, stress adaptation |
Scientific Research Applications
Biological Functions and Mechanisms
Spermidine plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. It is involved in various metabolic processes and has been linked to autophagy induction, which is essential for cellular homeostasis and longevity.
Autophagy Induction
Research indicates that spermidine promotes autophagy through mechanisms such as:
- Inhibition of lysine acetyltransferase EP300
- Induction of reactive oxygen species (ROS) leading to activation of the Ataxia-telangiectasia mutated (ATM) protein .
These mechanisms suggest potential therapeutic applications in aging-related diseases and neurodegenerative disorders.
Neuroprotection and Aging
Spermidine supplementation has been studied for its neuroprotective effects. A study found that high-dose spermidine supplementation did not significantly alter plasma levels of spermidine or putrescine but increased spermine levels, indicating a complex interaction within polyamine metabolism . The implications for brain health are significant, as spermidine may help mitigate age-related cognitive decline.
Dermatological Applications
Spermidine has been explored for its effects on skin health and hair growth. Its ability to stimulate epithelial stem cell biology makes it a candidate for cosmetic formulations aimed at combating skin aging.
Hair Growth Stimulation
A notable study demonstrated that spermidine treatment significantly increased hair shaft elongation in human hair follicles (HFs) cultured in vitro. The optimal concentration was found to be 0.5 µM, where spermidine prolonged the anagen phase of hair growth . This suggests potential applications in treatments for hair loss.
Anti-Aging Effects
Spermidine has been shown to improve skin appearance by promoting cell renewal processes. A patent discusses the use of spermidine in dietary and cosmetic formulations aimed at maintaining skin health and combating aging .
Cancer Research
Spermidine's role in cell proliferation makes it relevant in oncology research. Studies have indicated that modulating polyamine levels can influence cancer cell growth, providing a potential avenue for therapeutic intervention .
Cardiovascular Health
Recent studies have explored the relationship between serum spermidine levels and stroke risk, suggesting that higher levels may correlate with lower stroke incidence . This points to spermidine's potential as a biomarker for cardiovascular health.
Experimental Applications
Spermidine trihydrochloride is utilized in various experimental settings due to its biochemical properties:
Mechanism of Action
Spermidine trihydrochloride exerts its effects through several mechanisms:
Ion Channel Regulation: It regulates ion channels such as Ca2+, Na+, and K+ channels, maintaining membrane potential and intracellular pH.
Nitric Oxide Synthase Inhibition: It inhibits neuronal nitric oxide synthase, affecting nitric oxide production and signaling.
Comparison with Similar Compounds
Research Findings and Clinical Implications
Autophagy and Longevity
- Mechanism : this compound enhances autophagy by upregulating ATG (autophagy-related) genes, clearing damaged organelles, and reducing oxidative stress .
- Clinical Data : A 2023 study demonstrated that 1.2 mg/day of this compound improved markers of cardiovascular health and cognitive function in aged mice .
Bioavailability Studies
Data Tables
Table 1: Physicochemical Properties
| Parameter | This compound | Natural Spermidine |
|---|---|---|
| Molecular Formula | C₇H₂₂Cl₃N₃ | C₇H₁₉N₃ |
| Water Solubility | 100 mg/mL | ≤50 mg/mL |
| Stability (25°C) | >24 months | 6–12 months |
| pH (1M Solution) | 3.0–6.0 | 8.5–10.0 |
Table 2: Bioactivity Comparison
| Function | This compound | Spermine |
|---|---|---|
| Autophagy Induction | ++++ | ++ |
| DNA Stabilization | +++ | ++++ |
| Antioxidant Capacity | ++ | +++ |
Biological Activity
Spermidine trihydrochloride (CAS 334-50-9) is a polyamine compound that has garnered attention for its diverse biological activities, particularly its role in cellular processes such as autophagy, cell proliferation, and differentiation. This article explores the biological activity of this compound, highlighting its mechanisms of action, benefits, and potential applications based on recent research findings.
Spermidine is synthesized from putrescine and S-adenosylmethionine (dcSAM) through the action of spermidine synthase. As a polyamine, it plays a crucial role in cellular functions by binding to various receptors, including the NMDA receptor's polyamine modulatory site. This binding enhances the receptor's activity and influences neurotransmission. Spermidine has been shown to:
- Induce Autophagy : Spermidine activates autophagy in various cell types, including yeast, mammalian cells, nematodes, and flies. This process is essential for cellular homeostasis and longevity .
- Modulate NMDA Receptor Activity : It acts as an agonist at the polyamine site of NMDA receptors, which are critical for synaptic plasticity and memory function .
1. Autophagy Induction
This compound has been identified as a potent inducer of autophagy. Studies demonstrate that spermidine can enhance autophagic flux, contributing to cellular health and longevity by promoting the degradation of damaged organelles and proteins .
2. Neuroprotective Effects
Research indicates that spermidine may possess neuroprotective properties by modulating glutamatergic signaling through NMDA receptors. In experimental models, spermidine administration has been associated with reduced neuronal damage and improved cognitive functions .
3. Cardiovascular Health
A study examining serum levels of spermidine found a correlation between higher spermidine levels and increased risk of stroke. Specifically, each 10 nmol/L increase in serum spermidine was linked to an 11% rise in stroke risk . This suggests that while spermidine has protective roles, its levels must be carefully monitored.
Safety and Toxicology
A comprehensive toxicological assessment of this compound revealed no genotoxic effects in vitro. In a 90-day oral toxicity study conducted on rats, no adverse effects were observed at doses up to 12,500 ppm (equivalent to 728 mg/kg bw/day) for males and 829 mg/kg bw/day for females . The established no observed adverse effect level (NOAEL) supports its safety for dietary use.
Case Study: Hair Growth Stimulation
Spermidine has been identified as a novel modulator of hair growth. In vitro studies demonstrated that treatment with spermidine significantly increased hair shaft elongation in cultured human hair follicles. The optimal concentration for this effect was found to be 0.5 µM .
Case Study: Aging and Longevity
Summary Table of Biological Activities
Q & A
Q. What are the optimal storage and reconstitution protocols for Spermidine trihydrochloride to ensure experimental stability?
this compound should be stored as a powder at -20°C for long-term stability (up to 3 years) and in solvent at -80°C for 1 year to prevent degradation. For short-term use, solutions can be kept at -20°C for one month. Reconstitution in water (196.4 mM) or DMSO (10 mM) requires sonication to ensure full solubility. Avoid repeated freeze-thaw cycles and contamination by not returning unused aliquots to the original vial .
Q. How should this compound be prepared for in vitro studies, considering solvent compatibility?
For cell-based assays, dissolve in sterile water or PBS (pH-adjusted to 7.4) at ≤200 mM to avoid osmotic stress. In DMSO-sensitive systems, use aqueous buffers with sonication. Pre-filter solutions (0.22 µm) to remove particulates. Dose-response experiments should test 1–100 µM, as higher concentrations (>200 µM) may induce cytotoxicity in certain cell lines .
Q. What analytical methods validate this compound purity and concentration in experimental setups?
High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or mass spectrometry (LC-MS) is recommended. For complex matrices (e.g., biological tissues), derivatization with dansyl chloride enhances sensitivity. Include internal standards like 1,7-diaminoheptane to control for recovery variability .
Advanced Research Questions
Q. How can contradictory dose-dependent effects of this compound on autophagy be resolved?
Discrepancies in autophagy induction (e.g., pro-survival vs. cytotoxic effects) may arise from cell type-specific thresholds or impurities. Use ultra-pure batches (>98% purity) and validate via LC-MS. Perform dose-response curves (0.1–100 µM) with autophagy markers (LC3-II/LC3-I ratio, p62 degradation). Control for polyamine metabolism by co-treating with inhibitors like difluoromethylornithine (DFMO) .
Q. What mechanisms underlie this compound's modulation of NMDA receptors, and how can this be experimentally validated?
this compound acts as a negative modulator of NMDA receptors by competing with glycine-binding sites. To study this, use electrophysiological assays (patch-clamp) in hippocampal neurons or HEK293 cells expressing recombinant GluN1/GluN2 subunits. Co-application with NMDA (e.g., 50 µM) and glycine (10 µM) reveals dose-dependent inhibition (IC₅₀ ~100 µM). In vivo, intracranial injection (200 µg in mice) attenuates NMDA-mediated cGMP signaling without altering baseline levels .
Q. How can batch-to-batch variability in this compound's bioactivity be mitigated in longitudinal studies?
Source compounds from suppliers providing third-party validated certificates of analysis (COA). Pre-screen batches using in vitro autophagy assays (e.g., GFP-LC3 puncta formation in HeLa cells). For in vivo studies, use radiolabeled [³H]-Spermidine trihydrochloride to quantify tissue distribution and confirm bioactivity .
Q. What experimental designs address this compound's dual role in oxidative stress (antioxidant vs. pro-oxidant)?
Context-dependent effects arise from reactive oxygen species (ROS) scavenging at low doses (1–10 µM) vs. mitochondrial disruption at high doses (>50 µM). Measure ROS (H₂O₂, O₂⁻) via fluorescent probes (DCFDA, MitoSOX) and validate with antioxidant enzymes (SOD, catalase). Pair with knockout models (e.g., ATG5⁻/⁻ cells) to isolate autophagy-dependent effects .
Q. How does this compound enhance PSII efficiency in plant stress studies, and what are key methodological considerations?
In drought or salinity models, apply 0.1–1 mM this compound to roots or foliar sprays. Measure chlorophyll fluorescence (Fv/Fm ratio) to assess PSII integrity. Combine with transcriptomics (e.g., RNA-seq) to identify upregulated stress-response genes (e.g., DREB, SOS1). Ensure pH adjustment (6.5–7.0) to avoid precipitation in hydroponic systems .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound's lifespan-extending effects in model organisms?
Use Kaplan-Meier survival analysis with log-rank tests for longevity studies (e.g., C. elegans or mice). Control for genetic background and diet. Replicate experiments across ≥3 independent cohorts. Report effect sizes (e.g., hazard ratios) and validate via RNAi knockdown of autophagy genes (e.g., bec-1) .
Q. How can researchers reconcile conflicting reports on this compound's bioavailability in different tissue types?
Employ pharmacokinetic studies with stable isotope-labeled Spermidine (e.g., ¹³C/¹⁵N) and LC-MS/MS quantification. Compare oral vs. intraperitoneal administration in rodents. Account for tissue-specific polyamine transporters (e.g., SLC3A2) and degradation by polyamine oxidases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
